3-Chloro-4-morpholin-4-yl-1-phenyl-pyrrole-2,5-dione
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Overview
Description
WAY-298516 is a chemical compound known for its role as a modulator of rad51, a protein involved in DNA repair processes. The compound has a molecular formula of C14H13ClN2O3 and a molecular weight of 292.72 g/mol . It is primarily used in scientific research and has shown potential in various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-298516 involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of WAY-298516 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required quality standards for research applications .
Chemical Reactions Analysis
Types of Reactions
WAY-298516 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: WAY-298516 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Scientific Research Applications
WAY-298516 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Investigated for its role in modulating rad51 and its potential impact on DNA repair mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to its ability to influence DNA repair pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
WAY-298516 exerts its effects by modulating the activity of rad51, a protein involved in homologous recombination and DNA repair. The compound binds to rad51 and influences its interaction with DNA, thereby affecting the repair process. This modulation can lead to changes in cell survival and proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- WAY-204688
- WAY-100135
- WAY-123398
- WAY-101405
- WAY-267464 dihydrochloride
Uniqueness
WAY-298516 is unique due to its specific modulation of rad51, which sets it apart from other compounds that may target different proteins or pathways. Its ability to influence DNA repair mechanisms makes it particularly valuable in cancer research and therapy .
Properties
IUPAC Name |
3-chloro-4-morpholin-4-yl-1-phenylpyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c15-11-12(16-6-8-20-9-7-16)14(19)17(13(11)18)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEIJJHEAFTVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352156 |
Source
|
Record name | 3-Chloro-4-morpholin-4-yl-1-phenyl-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5359-65-9 |
Source
|
Record name | 3-Chloro-4-morpholin-4-yl-1-phenyl-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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